molecular formula C14H16ClN3OS B11172640 2-chloro-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

2-chloro-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11172640
M. Wt: 309.8 g/mol
InChI Key: YFNGKCSIBQYZFI-UHFFFAOYSA-N
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Description

2-chloro-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a 2-chloro group and a 1,3,4-thiadiazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-chloro-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide can be achieved through several synthetic routes. One common method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions. Industrial production methods may involve similar condensation reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-chloro-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-chloro-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a versatile scaffold for the synthesis of various derivatives and analogs.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

2-chloro-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiadiazole ring, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H16ClN3OS

Molecular Weight

309.8 g/mol

IUPAC Name

2-chloro-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C14H16ClN3OS/c1-3-6-9(2)13-17-18-14(20-13)16-12(19)10-7-4-5-8-11(10)15/h4-5,7-9H,3,6H2,1-2H3,(H,16,18,19)

InChI Key

YFNGKCSIBQYZFI-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1=NN=C(S1)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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